

A Comparative Guide to the In Vivo Antidiuretic Effect of (S)-OPC-51803

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Compound of Interest

Compound Name: (S)-OPC-51803

Cat. No.: B15601090

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This guide provides a comprehensive comparison of the in vivo antidiuretic properties of **(S)-OPC-51803**, a novel nonpeptide vasopressin V2-receptor agonist, with the established synthetic vasopressin analog, desmopressin (dDAVP). The information presented is collated from various preclinical studies to assist researchers in evaluating these compounds for potential therapeutic applications in conditions characterized by polyuria, such as central diabetes insipidus.

Executive Summary

(S)-OPC-51803 is a potent and orally active vasopressin V2-receptor agonist that has demonstrated significant antidiuretic effects in both normal and vasopressin-deficient animal models.^{[1][2][3]} It offers the advantage of oral administration over the peptide-based desmopressin, which is typically administered parenterally or intranasally due to degradation in the gastrointestinal tract.^[4] While direct head-to-head comparative studies are limited in the available literature, this guide synthesizes the existing data to provide a comparative overview of their efficacy, mechanism of action, and experimental validation.

Mechanism of Action: V2-Receptor Signaling Pathway

Both **(S)-OPC-51803** and desmopressin exert their antidiuretic effects by acting as agonists at the vasopressin V2 receptor (V2R), which is predominantly expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts.^[5] Activation of the V2R initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane and their insertion into the membrane. The increased number of AQP2 channels in the apical membrane enhances water reabsorption from the tubular fluid back into the bloodstream, resulting in a more concentrated and reduced volume of urine.



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Caption: Vasopressin V2 Receptor Signaling Pathway for Antidiuresis.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data on the antidiuretic effects of **(S)-OPC-51803** and desmopressin from preclinical studies in rats and dogs. It is important to note that the data for the two compounds are from separate studies, and a direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Antidiuretic Effect in Rats

Compound	Animal Model	Dose	Route	Change in Urine Volume	Change in Urine Osmolality	Duration of Action
(S)-OPC-51803	Brattleboro Rats (AVP-deficient)	0.003 - 0.3 mg/kg	Oral	Dose-dependent decrease (e.g., from 10.8 ml to 0.5 ml in 2h at 0.3 mg/kg)[3]	Dose-dependent increase (e.g., from 114 mOsm/kg to 432 mOsm/kg at 0.3 mg/kg)[3]	Not explicitly stated, but significant effects observed over 8 hours[2]
Sprague-Dawley Rats (Normal)		0.03 - 0.3 mg/kg	Oral	Dose-dependent decrease (e.g., from 2.6 ml to 1.1 ml in 4h at 0.3 mg/kg)[3]	Not explicitly stated	Not explicitly stated
Desmopressin	Brattleboro Rats (AVP-deficient)	Not specified	Not specified	Effective in reducing urine volume[1]	Effective in increasing urine osmolality[1]	Not specified
Healthy Human Volunteers (for reference)		125 - 500 ng	IV	Dose-dependent decrease	Dose-dependent increase	4 - 11 hours[6]

Table 2: Antidiuretic Effect in Dogs

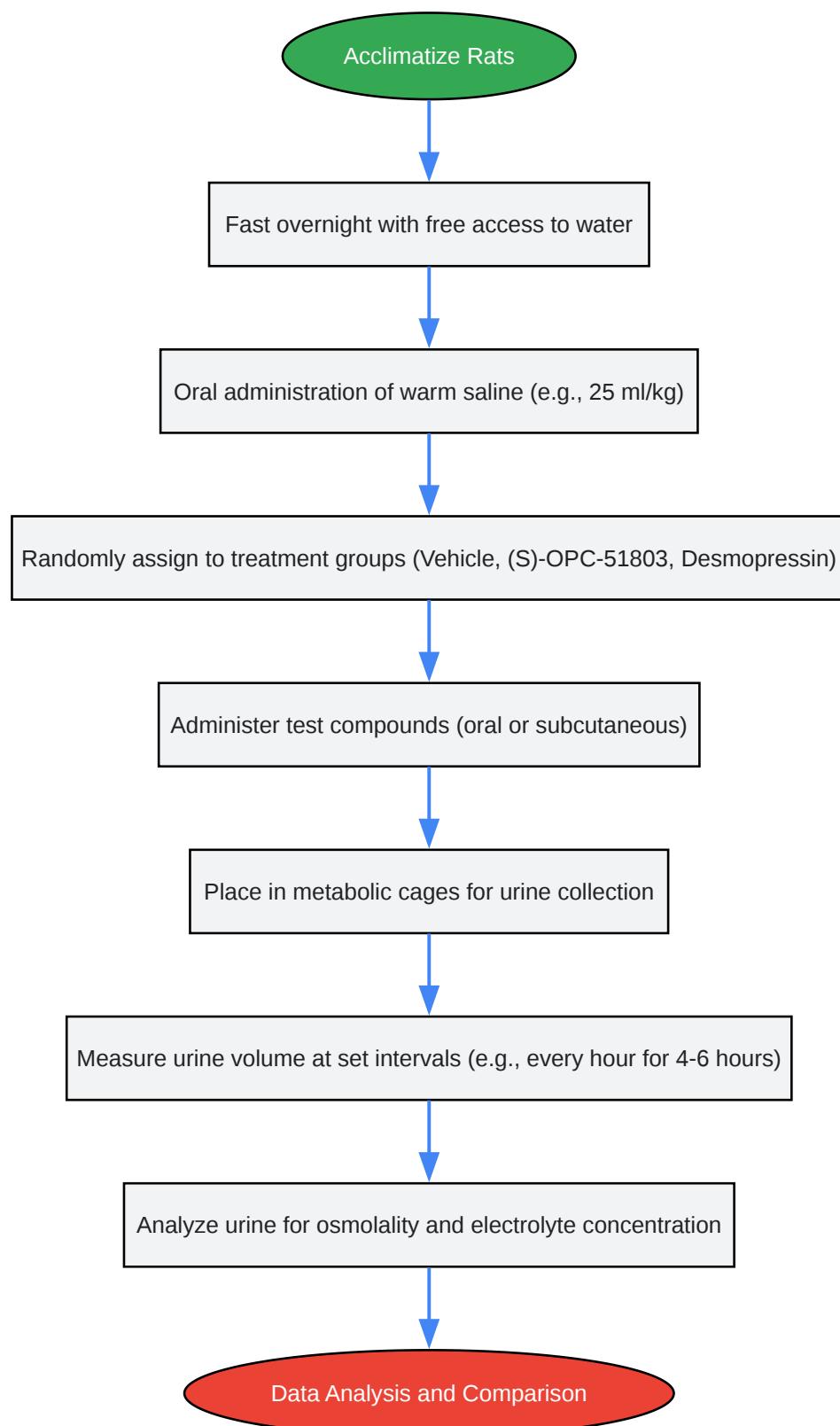
Compound	Animal Model	Dose	Route	Change in Urine Volume	Change in Urine Osmolality	Duration of Action
(S)-OPC-51803	Water-loaded Dogs	0.03 - 0.3 mg/kg	Oral	Dose-dependent decrease[1]	Dose-dependent increase[1]	Not explicitly stated
Desmopressin	Healthy Dogs	Not specified	IV, SC, or topical (conjunctival)	Decreases urine production[4]	Increases urine osmolality[4]	Onset within 1 hour, duration 3-4 hours[4]

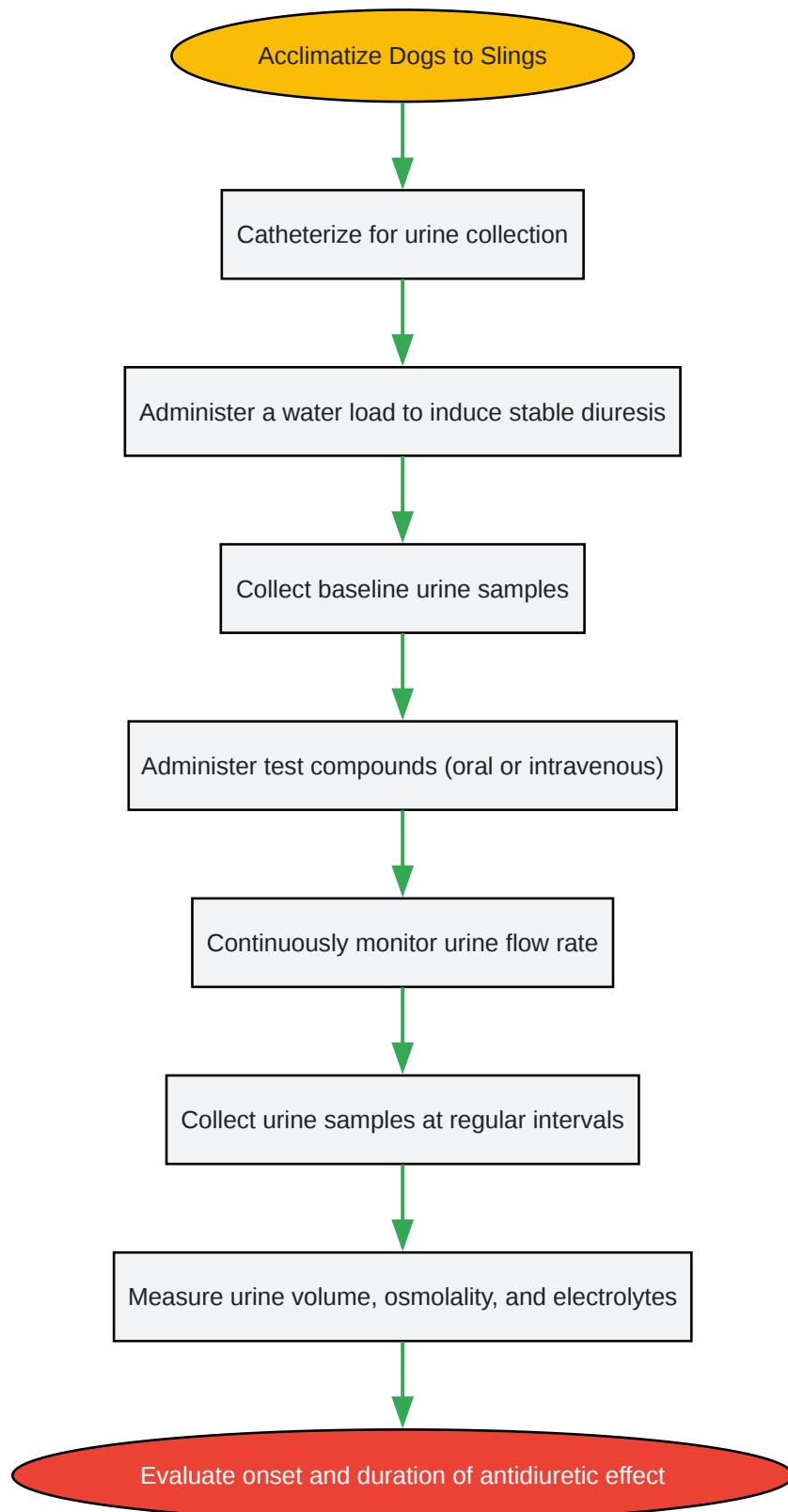
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical *in vivo* protocols used to assess the antidiuretic effects of compounds like **(S)-OPC-51803** and desmopressin.

Rat Model (Water-Loaded)

This model is used to induce a state of diuresis against which the antidiuretic effect of a test compound can be measured.



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